Theophylline, [8-3H]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-8-tritio-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-WJULDGBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of Theophylline, 8 3h
Radiolabeling Methodologies for Theophylline (B1681296), [8-3H]
The introduction of a tritium (B154650) label into the theophylline molecule at the 8-position requires specialized synthetic techniques. These methods are designed to be efficient and regioselective, ensuring the tritium atom is incorporated at the desired location.
Tritium (³H) is a radioactive isotope of hydrogen that emits low-energy beta radiation, making it an ideal tracer for biological and chemical studies. openmedscience.com Its incorporation into organic molecules can be achieved through two primary strategies: multi-step synthesis starting from labeled precursors or direct hydrogen isotope exchange (HIE). scispace.com HIE methods are often preferred for their speed and convenience, especially for late-stage labeling of complex molecules. scispace.commdpi.com
The fundamental principle behind tritium labeling is the substitution of a hydrogen atom with a tritium atom. openmedscience.com This can be accomplished under various conditions, often employing metal catalysts to facilitate the exchange. mdpi.com The choice of method depends on the target molecule's structure and the desired position of the label. scispace.com Labeling can be either non-exchangeable, where tritium is stably bound to a carbon atom, or exchangeable, where it is attached to a heteroatom and can be readily exchanged. openmedscience.com For applications requiring a stable label, non-exchangeable labeling is crucial. openmedscience.com
The synthesis of Theophylline, [8-3H] typically involves the catalytic exchange of the hydrogen atom at the 8-position of the purine (B94841) ring with tritium. This position is known to be relatively labile under certain conditions, making it a suitable target for tritiation. rsc.org One common approach involves a hydrogen-tritium exchange reaction catalyzed by metals such as palladium or platinum. rsc.orgresearchgate.net
A general synthetic pathway can be described as follows:
Theophylline is dissolved in a suitable solvent.
A metal catalyst, such as palladium on carbon (Pd/C), is added to the solution. openmedscience.com
The reaction mixture is exposed to tritium gas (T₂) or a tritiated solvent like tritiated water (³H₂O). openmedscience.comrsc.org
The catalyst facilitates the exchange of the H-8 proton with a tritium atom.
After the reaction, the catalyst is removed by filtration, and the product is purified to remove any unreacted starting material and labile tritium.
Another strategy involves the synthesis from a precursor molecule. For instance, starting with 8-chlorotheophylline, the chlorine atom can be replaced by a tritium atom through catalytic reduction with tritium gas. google.com
Metal-catalyzed hydrogen isotope exchange (HIE) is a widely used technique for tritium labeling. mdpi.com Catalysts based on iridium, rhodium, ruthenium, palladium, and platinum are effective for this purpose. mdpi.com These catalysts can activate C-H bonds, allowing for the exchange with tritium from a tritium source. mdpi.com The choice of catalyst and reaction conditions can influence the regioselectivity of the labeling. mdpi.com For instance, certain iridium catalysts can direct the exchange to specific positions through coordination with functional groups in the substrate molecule. mdpi.com
Solid-state catalytic hydrogenation is another powerful method for introducing tritium into organic molecules. researchgate.netnih.gov In this approach, a solid organic compound is mixed with a catalyst, and the reaction is initiated by exposure to activated tritium. nih.gov This method, known as High-Temperature Solid-State Catalytic Isotopic Exchange (HSCIE), has been shown to be effective for labeling various biomolecules, including amino acids and peptides, with high specific activity. nih.gov The solid-state reaction can offer advantages in terms of reduced solvent use and potentially different selectivity compared to solution-phase methods. researchgate.net
| Method | Catalyst | Tritium Source | Key Features |
| Metal-Catalyzed HIE | Ir, Rh, Ru, Pd, Pt complexes mdpi.com | T₂, ³H₂O mdpi.com | Can be highly regioselective, often used for late-stage labeling. scispace.commdpi.com |
| Solid-State Catalytic Hydrogenation (HSCIE) | Palladium, Platinum researchgate.netnih.gov | Activated Tritium nih.gov | High specific activity, solvent-free conditions. researchgate.netnih.gov |
Specific Synthetic Routes for Theophylline, [8-3H]
Radiochemical Purity and Integrity Assessment of Theophylline, [8-3H]
Ensuring the radiochemical purity of Theophylline, [8-3H] is critical for its use in scientific research. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. Impurities can arise from the starting materials, byproducts of the synthesis, or radiolytic decomposition of the labeled compound itself.
The assessment of radiochemical purity is typically performed using chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is a common and reliable method. uliege.be Thin-layer chromatography (TLC) can also be used for a more rapid, albeit less precise, assessment. google.com These methods separate the labeled theophylline from any radioactive impurities, allowing for their quantification. For example, a radiochemical purity of 99.8% was reported for a tritiated drug after one year of storage, indicating high stability. ahajournals.org The self-decomposition of tritiated compounds is a known phenomenon, and the rate of decomposition can be influenced by factors such as specific activity, storage temperature, and the presence of radical scavengers.
| Analytical Technique | Purpose | Typical Finding |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of radiochemical impurities. uliege.be | Determination of radiochemical purity, often exceeding 98%. ahajournals.org |
| Thin-Layer Chromatography (TLC) | Rapid screening for the presence of impurities. google.com | Monitoring the progress of purification. |
| Liquid Scintillation Counting | Measurement of total radioactivity. researchgate.net | Determination of specific activity (e.g., Ci/mmol). researchgate.net |
Spectroscopic Characterization of Theophylline, [8-3H] (e.g., Nuclear Magnetic Resonance for Isotope Position Verification)
Spectroscopic methods are essential for confirming the chemical identity and, crucially, the position of the tritium label in Theophylline, [8-3H]. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. researchgate.netresearchgate.net
While proton (¹H) NMR and carbon-13 (¹³C) NMR are standard techniques for characterizing organic molecules, tritium (³H) NMR provides direct evidence of the label's location. researchgate.netsilantes.com The tritium nucleus has a spin of 1/2 and is NMR-active. A ³H NMR spectrum of Theophylline, [8-3H] would show a signal corresponding to the tritium atom at the 8-position, confirming the success of the regioselective synthesis. researchgate.net
In addition to direct ³H NMR, ¹H NMR can also provide indirect evidence of tritiation. The substitution of a proton with a tritium atom at the 8-position would lead to the disappearance of the corresponding proton signal in the ¹H NMR spectrum. researchgate.net Furthermore, high-resolution mass spectrometry can be used to confirm the incorporation of the tritium atom by observing the expected increase in the molecular weight of the compound. researchgate.net
| Spectroscopic Technique | Information Obtained |
| Tritium (³H) NMR | Direct detection and confirmation of the tritium label at the C-8 position. researchgate.net |
| Proton (¹H) NMR | Disappearance of the H-8 signal, indicating successful substitution. researchgate.net |
| Carbon-13 (¹³C) NMR | Confirmation of the overall carbon skeleton of the theophylline molecule. orientjchem.org |
| Mass Spectrometry | Determination of the molecular weight, confirming the incorporation of a tritium atom. researchgate.net |
Methodologies for Theophylline, 8 3h Application in Research
Radioligand Binding Assays Utilizing Theophylline (B1681296), [8-3H]
Radioligand binding assays are a fundamental technique used to quantify receptor populations and determine the affinity of ligands for these receptors. In these assays, Theophylline, [8-3H] acts as a labeled ligand that binds to specific receptors. By measuring the amount of bound radioactivity, researchers can gain insights into the properties of the receptor and its interaction with various compounds.
Principles of Receptor-Ligand Interaction in [8-3H]Theophylline Assays
The foundation of radioligand binding assays lies in the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex. uwec.eduumich.edu Equilibrium is achieved when the rate of association of the ligand and receptor equals the rate of dissociation. uwec.eduumich.edu Theophylline, [8-3H], being a radiolabeled form of theophylline, competes with unlabeled ligands for the same binding sites on adenosine (B11128) receptors. pnas.org The binding is specific, meaning the radioligand binds to the receptor of interest, and is also saturable, indicating a finite number of receptors in the tissue preparation. uwec.eduahajournals.orgd-nb.info Nonspecific binding, which is the binding of the radioligand to non-receptor components, is accounted for by measuring binding in the presence of a high concentration of an unlabeled competitor. ahajournals.orgd-nb.info
Competition Binding Analysis with Theophylline, [8-3H]
Competition binding assays are used to determine the affinity of an unlabeled compound (competitor) for a receptor by measuring its ability to displace a labeled ligand, such as Theophylline, [8-3H], from the receptor. nih.govtandfonline.com These assays are crucial for screening new drug candidates and for characterizing the pharmacological profile of receptors.
The IC50 value is the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand. researchgate.net The inhibition constant (Ki) is a more absolute measure of the affinity of the competitor for the receptor and is derived from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. pnas.orgncifcrf.gov A lower Ki value indicates a higher affinity of the competing ligand for the receptor. For instance, in studies on equine forebrain tissues, the Ki values for caffeine (B1668208), theophylline, and other methylxanthines at adenosine A1 and A2a receptors were determined through competition binding assays. avma.org In a study investigating the interaction between theophylline and caffeine metabolism, the IC50 and Ki of theophylline were determined to be 75.8 ± 5.2 µM and 0.41 ± 0.03 µM, respectively, indicating that theophylline acts as a competitive inhibitor. researchgate.net
Table 1: Representative Binding Data from Radioligand Assays
| Parameter | Value | Compound/Receptor | Source |
|---|---|---|---|
| Kd | 0.13 nM | [3H]CPX / Adenosine A1 Receptor (Cultured Heart Cells) | nih.gov |
| Bmax | 972 ± 24 fmol/mg protein | [3H]DPCPX / Adenosine A1 Receptor (Equine Cerebral Cortex) | avma.orgpnas.org |
| Bmax | 23.1 fmol/dish | [3H]CPX / Adenosine A1 Receptor (Cultured Heart Cells) | nih.gov |
| IC50 | 75.8 ± 5.2 µM | Theophylline / CYP1A2-mediated Caffeine Biotransformation | researchgate.net |
| Ki | 0.41 ± 0.03 µM | Theophylline / CYP1A2-mediated Caffeine Biotransformation | researchgate.net |
| Ki | 4880 nM | Theophylline / Adenosine A1 Receptor (Cultured Heart Cells) | nih.gov |
Characterization of Ligand Selectivity and Potency
Theophylline, [8-3H], while not as commonly used as other radioligands like [3H]DPCPX for direct binding assays, plays a role in characterizing the selectivity and potency of other ligands at adenosine receptors. Theophylline itself is a non-selective adenosine receptor antagonist. wikipedia.org In competitive binding assays, unlabeled theophylline is often used to determine the non-specific binding of a radioligand or to compete with radiolabeled ligands to determine their affinity. pnas.org
For instance, in studies characterizing A1 adenosine receptors, theophylline consistently demonstrates weak affinity, helping to establish the selectivity profile of more potent antagonists. nih.govahajournals.org In one study, theophylline exhibited a Ki of 83,000 nM against [3H]DPCPX binding in porcine coronary artery smooth muscle membranes, highlighting its low potency compared to other A1-selective antagonists like DPCPX (Ki of 3.2 nM). nih.govahajournals.orgahajournals.org Similarly, in studies of A2A adenosine receptors, theophylline is used as a reference compound with a known, relatively low affinity, against which the potencies of new, more selective antagonists are measured. nih.gov The consistent finding of theophylline's low potency across different receptor subtypes and tissues solidifies its role as a benchmark compound for assessing the selectivity of novel adenosine receptor ligands. pnas.orgavma.org
Experimental Protocols for Membrane Preparations and Intact Cellular Systems
The application of Theophylline, [8-3H] and other radioligands in research necessitates standardized experimental protocols for both isolated membrane preparations and intact cellular systems to ensure reproducibility and accuracy.
Membrane Preparations: A typical protocol for preparing membranes, for example from brain tissue, involves several key steps. avma.org Tissues are homogenized in an ice-cold buffer, often Tris-HCl, followed by centrifugation to pellet the membranes. The pellet is then washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that could interfere with the binding assay. avma.org The final washed pellet is resuspended in a suitable buffer and can be stored at very low temperatures (e.g., -80°C) until use. avma.org For binding assays, the membrane suspension is incubated with the radioligand (such as [3H]DPCPX) in a buffered solution, often containing magnesium chloride and adenosine deaminase to degrade any endogenous adenosine. d-nb.infonih.gov Nonspecific binding is determined by including a high concentration of an unlabeled antagonist, such as theophylline. pnas.org The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting. d-nb.info
Intact Cellular Systems: In studies using intact cells, such as cultured cardiocytes or Caco-2 cells, the experimental design is adapted. nih.govcurtin.edu.au Cells are typically grown in multi-well plates. acs.org For binding assays, the culture medium is replaced with a binding buffer containing the radioligand. acs.org Similar to membrane preparations, nonspecific binding is assessed in the presence of an excess of an unlabeled ligand. acs.org After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand and then lysed to release the bound radioactivity, which is subsequently quantified. acs.org For transport or uptake studies, cells are incubated with the radiolabeled compound for various time points, after which the intracellular concentration is measured. curtin.edu.au
Data Analysis Techniques in Radioligand Binding (e.g., Nonlinear Regression, Scatchard Plots)
The analysis of data from radioligand binding experiments is crucial for determining key parameters such as the dissociation constant (Kd), which reflects the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax). umich.edu
Nonlinear Regression: This is the most common and robust method for analyzing saturation binding data. umich.eduuniversiteitleiden.nl The specific binding data is plotted against the concentration of the radioligand, and a nonlinear regression algorithm is used to fit the data to a one-site binding model. This analysis directly yields the Kd and Bmax values with their corresponding standard errors. umich.edu Software programs like GraphPad Prism are widely used for this purpose. universiteitleiden.nl
Scatchard Plots: Historically, Scatchard analysis was a popular method for analyzing binding data. This method involves plotting the ratio of bound to free radioligand against the bound radioligand concentration. ahajournals.org For a single population of non-interacting binding sites, this plot should yield a straight line where the slope is equal to -1/Kd and the x-intercept is the Bmax. pnas.orgahajournals.org While Scatchard plots can be useful for visualizing binding data and detecting deviations from a simple binding model (e.g., multiple binding sites, cooperativity), they are now less favored for parameter estimation because they can distort the experimental error. pnas.org Nevertheless, they are still sometimes presented to provide a linear representation of the binding data. nih.govahajournals.org
In competition binding experiments, where an unlabeled ligand competes with a radioligand, the data are analyzed by nonlinear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand. universiteitleiden.nl
In Vitro Metabolic Tracing Studies with Theophylline, [8-3H]
The use of radiolabeled compounds like Theophylline, [8-3H] is a cornerstone of in vitro metabolic studies, allowing researchers to trace the biotransformation of a parent drug into its various metabolites. frontiersin.orgmdpi.com These studies often utilize liver preparations, such as precision-cut liver slices or microsomes, as the liver is the primary site of theophylline metabolism. nih.govpharmgkb.org
In a typical in vitro metabolism study, Theophylline, [8-3H] is incubated with the liver preparation (e.g., slices or microsomes) in a buffered solution containing necessary cofactors for metabolic enzymes. mdpi.com Over time, samples are taken from the incubation mixture and analyzed, often using techniques like high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. This allows for the separation and quantification of the parent compound (Theophylline, [8-3H]) and its radiolabeled metabolites. mdpi.com
Studies have shown that theophylline is metabolized in the liver primarily through 8-hydroxylation to form 1,3-dimethyluric acid, and N-demethylation to form 1-methylxanthine (B19228) and 3-methylxanthine (B41622). pharmgkb.org In vitro systems have successfully replicated these metabolic pathways. For example, studies using rat and human liver slices have identified these same metabolites. nih.gov Furthermore, these in vitro systems can be used to investigate the effects of enzyme inducers or inhibitors on theophylline metabolism. nih.gov While some studies have used 14C-labeled theophylline, the principles of metabolic tracing are identical for Theophylline, [8-3H]. mdpi.com The detection of the radiolabel in different chemical species separated by chromatography provides a direct measure of the metabolic fate of theophylline. mdpi.com
Identification of Metabolites using Radiolabeled Theophylline
The use of radiolabeled compounds, such as Theophylline, [8-3H], is a fundamental technique in drug metabolism studies to trace the fate of a drug within a biological system. nih.goveuropa.euwuxiapptec.com This methodology allows for the comprehensive profiling and identification of metabolites in various in vitro and in vivo systems. admescope.compharmaron.com The radioactive isotope, tritium (B154650) ([3H]), incorporated into the theophylline molecule at the 8-position, acts as a tag that can be detected, enabling researchers to follow the parent compound and its metabolic products.
The general workflow for metabolite identification using Theophylline, [8-3H] involves several key steps. Initially, the radiolabeled compound is incubated with a biological matrix, which can range from subcellular fractions like liver microsomes or S9 fractions to whole-cell systems such as hepatocytes. admescope.comresearchgate.net For in vivo studies, the compound is administered to test animals, and samples such as plasma, urine, feces, and bile are collected over time. wuxiapptec.com
Following incubation or sample collection, the metabolites are separated from the parent compound and other endogenous molecules. This is typically achieved using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is passed through a radioactivity detector to generate a radiochromatogram, which shows peaks corresponding to the parent drug and its various metabolites. europa.eu By comparing the radiochromatograms from different species or systems, researchers can identify both common and unique metabolic pathways. europa.eu
For structural elucidation, fractions corresponding to the radioactive peaks are collected and analyzed using mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the metabolites, providing crucial clues to their chemical structure. wuxiapptec.comadmescope.com
In the context of theophylline, this approach has been instrumental in characterizing its metabolic pathways. The primary routes of theophylline metabolism in humans are 8-hydroxylation to form 1,3-dimethyluric acid and N-demethylation to produce 1-methylxanthine and 3-methylxanthine. pharmgkb.org Studies using radiolabeled theophylline have confirmed these pathways and helped to identify the enzymes responsible, primarily cytochrome P450 (CYP) enzymes such as CYP1A2 and, to a lesser extent, CYP2E1. pharmgkb.org For instance, research has shown that while CYP1A2 is a key player in 8-hydroxylation, it is not the sole enzyme involved. pharmgkb.org
Furthermore, radiolabeling has been crucial in understanding inter-species differences in metabolism. For example, studies with [8-3H]caffeine, a related methylxanthine, revealed significant variations in metabolite profiles across different coffee species. researchgate.net Similarly, investigations into theophylline metabolism in various animal models have been facilitated by the use of radiolabeled compounds, which is essential for preclinical safety assessments. nih.gov
Table 1: Major Metabolites of Theophylline Identified Using Radiolabeling Techniques
| Metabolite Name | Metabolic Pathway | Key Enzymes Involved |
| 1,3-Dimethyluric Acid | 8-hydroxylation | CYP1A2, CYP2E1, Xanthine (B1682287) Oxidase pharmgkb.org |
| 1-Methylxanthine | N-demethylation | CYP1A2 pharmgkb.org |
| 3-Methylxanthine | N-demethylation | CYP1A2 pharmgkb.org |
| Caffeine | N-methylation | Unknown pharmgkb.org |
Enzyme Kinetics and Inhibition Studies in Subcellular Fractions using Theophylline, [8-3H]
The use of Theophylline, [8-3H] in conjunction with subcellular fractions, such as microsomes and cytosol, provides a powerful in vitro system to investigate the kinetics of the enzymes responsible for its metabolism and to study the inhibitory potential of other compounds. researchgate.netresearchgate.net These fractions contain a high concentration of drug-metabolizing enzymes, with microsomes being particularly rich in cytochrome P450 (CYP) enzymes. researchgate.net
Enzyme kinetic studies are designed to determine key parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of a reaction. In the context of theophylline metabolism, Theophylline, [8-3H] serves as the substrate. By incubating varying concentrations of radiolabeled theophylline with subcellular fractions and measuring the rate of formation of its metabolites over time, researchers can calculate these kinetic constants. For example, studies have determined the apparent Km and Vmax values for the formation of theophylline's major metabolites, revealing that their formation can become capacity-limited within the therapeutic range of the drug. nih.gov
Inhibition studies are crucial for predicting potential drug-drug interactions. In these assays, Theophylline, [8-3H] is incubated with the subcellular fraction in the presence of a potential inhibitor. A decrease in the rate of metabolite formation compared to a control incubation (without the inhibitor) indicates that the co-incubated compound inhibits theophylline metabolism. By testing a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined. biotechrep.ir This value represents the concentration of an inhibitor required to reduce the enzyme activity by 50%.
For instance, inhibition studies have been used to assess the impact of various compounds on theophylline metabolism. It was found that caffeine can inhibit the production of theonosine, a theophylline metabolite, in lung microsomes. mdpi.com Similarly, the effects of methylxanthines on peroxidase activity have been investigated, with theophylline showing an IC50 of 0.55 mM. biotechrep.ir These studies help to understand the mechanisms of inhibition, which can be competitive, non-competitive, or uncompetitive. biotechrep.irnih.gov
Table 2: Representative Enzyme Kinetic and Inhibition Data for Theophylline
| Study Type | Enzyme Source | Key Finding | Reference |
| Enzyme Kinetics | Human Liver Microsomes | Formation of 3-methylxanthine, 1-methyluric acid, and 1,3-dimethyluric acid follows Michaelis-Menten kinetics. | nih.gov |
| Inhibition Study | Rat Liver Soluble Fraction | Theophylline competitively inhibits guanylate cyclase with respect to GTP. | nih.gov |
| Inhibition Study | Horseradish Peroxidase | Theophylline inhibits peroxidase activity with an IC50 of 0.55 mM. | biotechrep.ir |
| Inhibition Study | Rabbit Lung Microsomes | Caffeine inhibits the production of theonosine from theophylline. | mdpi.com |
In Vitro and Ex Vivo Functional Assays Utilizing Theophylline, [8-3H]
Assays for Phosphodiesterase Activity Modulation
Theophylline is a well-known inhibitor of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The use of radiolabeled substrates, such as [8-3H]cAMP or [8-3H]cGMP, is a common method for measuring PDE activity and its modulation by inhibitors like theophylline. portlandpress.comnih.govresearchgate.net
In a typical PDE assay, a preparation containing PDE enzymes (e.g., from cell lysates or purified fractions) is incubated with a radiolabeled cyclic nucleotide substrate. nih.govresearchgate.net The reaction is allowed to proceed for a specific time and then terminated. The product of the reaction, a radiolabeled 5'-mononucleotide (e.g., [3H]5'-AMP), is then separated from the unreacted substrate. This separation can be achieved using techniques like anion-exchange chromatography. d-nb.info The amount of radioactivity in the product fraction is then quantified, providing a direct measure of PDE activity.
To assess the inhibitory effect of theophylline, the assay is performed in the presence of varying concentrations of the drug. A reduction in the formation of the radiolabeled 5'-mononucleotide indicates inhibition of PDE activity. portlandpress.com From this data, an IC50 value for theophylline can be calculated. Studies have shown that theophylline is a non-selective PDE inhibitor, affecting multiple PDE isoenzymes. nih.goversnet.org For example, in human placental tissue, theophylline was found to be a non-competitive inhibitor of the high-affinity form of cAMP phosphodiesterase and a competitive inhibitor of the low-affinity form. core.ac.uk
It is important to note that while PDE inhibition is a known mechanism of theophylline, its anti-inflammatory effects in conditions like asthma may occur at concentrations lower than those required for significant PDE inhibition and may be mediated by other mechanisms, such as histone deacetylase activation. pnas.orgnih.gov
Table 3: Inhibition of Phosphodiesterase Activity by Theophylline
| PDE Source | Substrate | Type of Inhibition | Ki Value | Reference |
| Human Placenta (High Affinity) | cAMP | Non-competitive | 7.1 x 10⁻⁴ M | core.ac.uk |
| Human Placenta (Low Affinity) | cAMP | Competitive | 3.6 x 10⁻³ M | core.ac.uk |
Assessment of Adenosine Receptor-Mediated Signaling Pathways
Theophylline also functions as an antagonist of adenosine receptors, another key mechanism contributing to its pharmacological effects. ersnet.orgjneurosci.org The use of radiolabeled ligands is central to studying the interaction of theophylline with these G protein-coupled receptors (GPCRs). nih.govavma.org
Radioligand binding assays are a primary tool for characterizing the affinity of theophylline for different adenosine receptor subtypes (A1, A2A, A2B, and A3). guidetopharmacology.orgnih.gov In these assays, cell membranes expressing a specific adenosine receptor subtype are incubated with a radiolabeled ligand that is known to bind to that receptor with high affinity and selectivity. Examples of such radioligands include [3H]DPCPX for the A1 receptor and [3H]ZM241385 for the A2A receptor. avma.org
The assay is performed in the presence of increasing concentrations of unlabeled theophylline. Theophylline competes with the radioligand for binding to the receptor, displacing it in a concentration-dependent manner. By measuring the amount of radioactivity bound to the membranes at different theophylline concentrations, a competition curve can be generated, from which the inhibitory constant (Ki) of theophylline for that receptor subtype can be determined. acs.org This Ki value represents the affinity of theophylline for the receptor. Studies have shown that theophylline has micromolar affinity for A1, A2A, and A2B receptors. nih.gov
Beyond simple binding, functional assays can assess how theophylline antagonizes adenosine receptor-mediated signaling pathways. Adenosine receptors are coupled to various intracellular signaling cascades, most notably the modulation of adenylyl cyclase activity, which leads to changes in intracellular cAMP levels. nih.gov A1 and A3 receptors typically inhibit adenylyl cyclase, while A2A and A2B receptors stimulate it. nih.gov
In a functional assay, cells expressing a particular adenosine receptor are stimulated with an adenosine receptor agonist (e.g., NECA) in the presence and absence of theophylline. The resulting change in intracellular cAMP levels is then measured. The ability of theophylline to block the agonist-induced change in cAMP demonstrates its antagonist activity. ersnet.org For example, theophylline has been shown to block NECA-induced cAMP accumulation in cells transfected with human A2B receptors. ersnet.org
Table 4: Theophylline's Interaction with Adenosine Receptors
| Receptor Subtype | Assay Type | Radioligand/Agonist | Finding | Reference |
| A1 | Radioligand Binding | [3H]DPCPX | Theophylline inhibits ligand binding. | avma.org |
| A2A | Radioligand Binding | [3H]ZM241385 | Theophylline inhibits ligand binding. | avma.org |
| A2B | Functional Assay | NECA | Theophylline blocks NECA-induced cAMP accumulation. | ersnet.org |
Research Applications and Preclinical Findings Using Theophylline, 8 3h
Adenosine (B11128) Receptor Antagonism Research
Theophylline's action as a non-selective, competitive antagonist at adenosine receptors has been a primary area of investigation. amegroups.orgresearchgate.netnih.gov All four adenosine receptor subtypes (A1, A2A, A2B, and A3) are recognized as targets for theophylline (B1681296). amegroups.orgbiomedpharmajournal.orgresearchgate.net Radiolabeled ligands, including tritiated analogs of theophylline and other selective antagonists, have been instrumental in characterizing these interactions.
Radioligand binding assays are a fundamental technique for characterizing receptor subtypes. While direct binding studies with Theophylline, [8-3H] are less common, its properties are often determined through competitive binding assays against high-affinity, subtype-selective radioligands. These studies have established theophylline as a non-selective antagonist with micromolar affinity for A1, A2A, and A2B receptors. nih.govresearchgate.net
For instance, studies on human adenosine receptors expressed in Chinese hamster ovary (CHO) cells used radioligands like [3H]CCPA for A1 receptors and [3H]NECA for A2A receptors to determine the binding affinity of various compounds. d-nb.info In such assays, theophylline is often used to define non-specific binding, highlighting its receptor antagonist properties. d-nb.info
The development of highly selective radiolabeled antagonists, such as [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) for A1 receptors and [3H]CGS 21680 or [3H]ZM241385 for A2A receptors, has been crucial. nih.govd-nb.infoavma.org These tools have allowed for precise characterization of theophylline's binding profile. For example, [3H]DPCPX was used to label A1 receptors in rat brain membranes, where theophylline could compete for binding. nih.govnih.gov Similarly, [3H]CGS 21680 binding to A2A receptors in rat striatal membranes was inhibited by theophylline, though with lower potency compared to selective antagonists. nih.govresearchgate.net The characterization of A2B receptors has been more challenging due to a lack of highly selective radioligands, though they are known to be expressed in various tissues, including the lungs and human malignant melanoma A375 cells. amegroups.orggazi.edu.tr
The table below summarizes the binding affinities (Ki values) of theophylline at different adenosine receptor subtypes from various research findings.
| Receptor Subtype | Species/Tissue | Radioligand Used for Displacement | Theophylline Ki (nM) |
| Adenosine A1 | Human | [3H]-DPCPX | 6,770 guidetopharmacology.org |
| Adenosine A1 | Rat (Cortical Membranes) | [3H]-(R)-phenylisopropyladenosine | 13,000 guidetopharmacology.org |
| Adenosine A1 | Rat (Forebrain Membranes) | N6-[3H]cyclohexyladenosine | 9,700 guidetopharmacology.org |
| Adenosine A2A | Human | [3H]CGS 21680 | >10,000 researchgate.net |
| Adenosine A2B | Human | - | ~4,730 (inferred) nih.gov |
| Adenosine A3 | Human | [3H]-MRE 3008F20 | >10,000 gazi.edu.tr |
This table is generated from data found in the cited research articles.
Adenosine receptors, like many G protein-coupled receptors (GPCRs), can exist in different conformational states, primarily a high-affinity state for agonists (R*) and a low-affinity state (R). pnas.org The existence of these states contributes to receptor heterogeneity. Research using radiolabeled agonists and antagonists has helped to explore this phenomenon. Antagonists like [3H]DPCPX typically bind to the total receptor population, whereas agonists like [3H]N6-cyclohexyladenosine ([3H]CHA) preferentially bind to the high-affinity, G protein-coupled state. d-nb.infonih.gov
Studies on rat brain membranes showed that chronic theophylline treatment could alter the coupling between A1-receptors and their regulatory G-proteins. nih.gov The presence of guanosine-5'-triphosphate (GTP) in binding assays, which uncouples receptors from G-proteins, significantly decreased the binding of the agonist [3H]CHA but had less effect on antagonist binding. nih.gov This differential effect provides a method to study the proportion of receptors in a high-affinity, coupled state. The observation that chronic theophylline alters agonist binding more significantly than antagonist binding suggests a change in the equilibrium between different receptor conformations or their coupling efficiency. nih.govnih.gov Furthermore, species differences in binding properties, such as those observed for [3H]DPX binding in guinea pig versus rat brain, suggest heterogeneity among A1 receptors across different species. annualreviews.org
Chronic administration of a receptor antagonist can lead to an upregulation in the number of receptors, a compensatory mechanism of the cell or tissue. This has been consistently demonstrated for adenosine receptors following long-term theophylline treatment in various animal models.
In the rat brain, chronic theophylline exposure resulted in an upregulation of adenosine A1 receptors. nih.govnih.gov Quantitative autoradiography using [3H]cyclohexyladenosine showed that daily administration of theophylline markedly increased A1 receptor binding (125-150% of control) in specific layers of the hippocampus, thalamus, and cerebellum. nih.gov In contrast, the same treatment did not cause significant changes in A2A receptor binding, which is primarily localized in the striatum, suggesting a differential regulation of adenosine receptor subtypes. nih.gov Another study using both the agonist [3H]CHA and the antagonist [3H]DPCPX found that chronic theophylline increased the maximum number of A1 binding sites in rat cerebral cortical membranes. nih.gov
Similar effects were observed in cardiac tissue. In cultured cardiocytes, chronic exposure to theophylline increased the density of A1-adenosine receptors, as measured by the binding of [3H]CPX. nih.gov In guinea pigs fed with theophylline, an increased number of A1 adenosine receptors was found in heart cell membranes, which correlated with an enhanced functional sensitivity of the myocytes to adenosine. ahajournals.org
| Tissue | Animal Model | Treatment Details | Radioligand | Change in Receptor Number (Bmax) |
| Rat Brain (Cerebral Cortex) | Rat | Theophylline (75mg/kg, 21 days) | [3H]DPCPX | ▲ Increased from 799 to 920 fmol/mg protein nih.gov |
| Rat Brain (Hippocampus, Thalamus) | Rat | Theophylline (75-100 mg/kg, daily) | [3H]cyclohexyladenosine | ▲ Increased by 125-150% of control nih.gov |
| Rat Brain (Striatum) | Rat | Theophylline (75-100 mg/kg, daily) | [3H]CGS 21680 | ↔ No significant alteration nih.gov |
| Heart (Cultured Cardiocytes) | - | Theophylline (50 µM, 4 days) | [3H]CPX | ▲ Increased by 45-47% nih.gov |
| Heart (Ventricular Myocytes) | Guinea Pig | Theophylline in diet (14 days) | [125I]aminobenzyladenosine | ▲ Significantly increased ahajournals.org |
This table summarizes findings on receptor modulation from the cited preclinical studies.
Theophylline's antagonism of adenosine receptors has significant implications for neurotransmission, as endogenous adenosine is a potent inhibitory neuromodulator. cdnsciencepub.comjneurosci.org In preclinical models, particularly in brain slices, theophylline has been shown to block the inhibitory effects of adenosine, thereby enhancing synaptic responses. cdnsciencepub.comjneurosci.org
In hippocampal slices, the application of theophylline results in a significant increase in synaptic responses, which is interpreted as evidence for the presence of a tonic, inhibitory tone mediated by endogenous adenosine. jneurosci.org Studies have demonstrated that activity-dependent release of endogenous adenosine inhibits excitatory postsynaptic potentials (EPSPs), and this inhibition is antagonized by theophylline. jneurosci.org
Furthermore, research on the rabbit pulmonary artery, using tissue prelabeled with [3H]adenosine, has explored the role of presynaptic adenosine receptors in modulating neurotransmitter release. In this model, potassium-induced depolarization causes the release of [3H]purines from adrenergic nerve terminals. nih.gov This release is subject to autoinhibition, a process mediated by presynaptic adenosine receptors. nih.gov Theophylline, by blocking these P1-purinoceptors, significantly enhanced the depolarization-evoked efflux of [3H]purines, providing strong evidence for this presynaptic autoinhibitory mechanism. nih.govannualreviews.org In contrast, exogenous adenosine or ATP suppressed the evoked purine (B94841) release. nih.gov These findings establish that endogenous adenosine, acting on presynaptic autoreceptors, modulates its own release from vascular adrenergic nerves.
Modulation of Receptor Number and Sensitivity in Animal Tissues
Phosphodiesterase Inhibition Research
Theophylline is a non-selective competitive inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). amegroups.orgdrugbank.com This inhibition leads to increased intracellular levels of these second messengers. While theophylline inhibits all PDE families, its effects on PDE3 and PDE4 are considered particularly relevant to its pharmacological actions. amegroups.orgatsjournals.org
The distribution of PDE isoenzymes varies across different cell types and tissues, which forms the basis for developing selective PDE inhibitors. atsjournals.orgresearchgate.net PDE3 is prominently found in airway smooth muscle and platelets, while PDE4 is the key isoenzyme in many inflammatory and immune cells, such as macrophages, eosinophils, and T-lymphocytes. researchgate.netnih.govopenrespiratorymedicinejournal.com
Theophylline's inhibitory action on PDE3 contributes to the relaxation of airway smooth muscle. amegroups.orgmedchemexpress.com In platelets, PDE3 is a high-affinity enzyme for cAMP, and its inhibition can prevent platelet aggregation. nih.gov While theophylline itself is non-selective, studies with selective PDE3 inhibitors have confirmed the importance of this specific isoenzyme in these processes. nih.govjrespharm.com
The inhibition of PDE4 is believed to mediate the anti-inflammatory and immunomodulatory effects of theophylline. nih.govopenrespiratorymedicinejournal.com In vitro studies have shown that theophylline can inhibit the activation of inflammatory cells. nih.gov For example, in human alveolar macrophages, simultaneous inhibition of PDE3 and PDE4 has been shown to have an additive effect in reducing the secretion of inflammatory cytokines. jrespharm.com Although theophylline is considered a weak and non-selective PDE inhibitor, its ability to target PDE4 contributes to its therapeutic profile. researchgate.netnih.gov Research using selective PDE4 inhibitors has largely confirmed that targeting this enzyme suppresses inflammatory cell function and is a promising therapeutic strategy. atsjournals.orgresearchgate.net
| PDE Isoenzyme | Primary Location in Relevant Models | Key Function Modulated by Inhibition | Role of Theophylline |
| PDE3 | Airway Smooth Muscle, Platelets | Smooth muscle relaxation, Inhibition of platelet aggregation | Non-selective inhibitor; contributes to bronchodilation amegroups.orgnih.govjrespharm.com |
| PDE4 | Inflammatory cells (Macrophages, Eosinophils, T-lymphocytes) | Suppression of inflammatory cell activation and mediator release | Non-selective inhibitor; contributes to anti-inflammatory effects atsjournals.orgnih.govopenrespiratorymedicinejournal.com |
This table outlines the roles of PDE3 and PDE4 and the inhibitory action of theophylline based on the cited literature.
Impact on Cyclic Nucleotide Levels (cAMP, cGMP) in Preclinical Models
Theophylline, a methylxanthine compound, is known to influence intracellular levels of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by inhibiting phosphodiesterase (PDE) enzymes. drugbank.comeur.nl These enzymes are responsible for the degradation of cAMP and cGMP. drugbank.comeur.nl By inhibiting PDEs, theophylline leads to an accumulation of these second messengers, which in turn modulates various cellular functions.
In preclinical studies, theophylline's effect on cyclic nucleotide levels has been a key area of investigation. In human erythrocytes, while high concentrations of theophylline (100 μM) showed a modest reduction in the active transport of cGMP, lower, more physiologically relevant concentrations of cAMP (0.1−5 μM) actually stimulated cGMP transport by 30-35%. acs.org This suggests a complex interplay where cAMP may act as an allosteric regulator of the cGMP transporter. acs.org The inhibition of cGMP transport by theophylline was observed with a Ki value of 69 µM. researchgate.net
Studies in rat heart models have demonstrated that interventions leading to an increase in intracellular cAMP levels are associated with cardiac relaxation. researchgate.net Theophylline, by increasing cAMP, can mimic the relaxing effect of substances like serotonin. researchgate.net In the context of cancer cell lines, theophylline treatment led to a linear increase in intracellular cAMP content in normal human diploid cells, but no such increase was observed in neoplastically transformed cells. nih.gov This differential effect on cAMP levels may contribute to its selective growth-inhibitory effects on normal versus cancer cells. nih.gov
The mechanism of action of theophylline is often linked to its ability to increase cAMP, which then activates a cascade of enzymes, including protein kinases, that mediate physiological responses such as smooth muscle relaxation. eur.nlcambridge.org While theophylline can inhibit both cAMP and cGMP-specific PDEs, its impact on cAMP has been more frequently highlighted in the context of its therapeutic effects. drugbank.comeur.nl
Cellular and Molecular Mechanistic Studies
Theophylline has been shown to exert significant effects on cell proliferation and apoptosis in various preclinical models, including cancer cell lines and lymphocytes.
In studies involving cervical (HeLa) and breast (MCF-7) cancer cell lines, theophylline was found to suppress cellular proliferation. oncotarget.com This effect was distinct from that of caffeine (B1668208), another methylxanthine, which enhanced proliferation rates. oncotarget.com Furthermore, theophylline induced cellular apoptosis and senescence, and decreased colony formation in these cancer cell lines. oncotarget.com Notably, these effects were not observed in a normal breast cell line (MCF-10A), suggesting a degree of selectivity for cancer cells. oncotarget.com Theophylline treatment in HeLa cells also led to a G2/M cell cycle arrest and an increase in the subG1 population, which is indicative of apoptosis. oncotarget.com
In the context of lymphocytes, theophylline has been identified as an inducer of apoptosis in B-chronic lymphocytic leukaemia (B-CLL) cells. nih.gov In vitro studies on B-CLL cases showed that theophylline (at 50 micrograms/ml) significantly increased spontaneous apoptosis after 72 hours of culture. nih.gov This pro-apoptotic effect was partially reversed by a cAMP antagonist, highlighting the role of this second messenger in the process. nih.gov
Furthermore, theophylline has demonstrated an ability to inhibit the proliferation of normal human diploid cell strains to a greater extent than neoplastically transformed human cell lines. nih.gov This growth inhibition was determined to be cytostatic rather than cytotoxic. nih.gov The mechanism appears to be linked to the differential effects on intracellular cAMP levels, which increase in normal cells upon theophylline treatment but not in transformed cells. nih.gov
The pro-apoptotic actions of theophylline also extend to inflammatory cells like eosinophils and neutrophils, where it causes a reduction in BCL2, an anti-apoptotic protein. pharmgkb.org
Table 1: Effects of Theophylline on Cell Proliferation and Apoptosis
| Cell Type | Effect | Key Findings |
|---|---|---|
| HeLa, MCF-7 Cancer Cells | Suppression of proliferation, Induction of apoptosis and senescence | Decreased colony formation; G2/M arrest; Increased subG1 population. oncotarget.com |
| Normal Breast Cells (MCF-10A) | No effect on proliferation | Demonstrates selectivity for cancer cells. oncotarget.com |
| B-Chronic Lymphocytic Leukaemia (B-CLL) Cells | Induction of apoptosis | Effect partially reversed by a cAMP antagonist. nih.gov |
| Normal Human Diploid Cells | Inhibition of proliferation (cytostatic) | Greater inhibition compared to transformed cells; associated with increased cAMP. nih.gov |
| Eosinophils, Neutrophils | Induction of apoptosis | Mediated by reduction in BCL2. pharmgkb.org |
Theophylline exhibits significant immunomodulatory and anti-inflammatory properties by influencing the activation of inflammatory cells and the release of mediators. researchgate.net These actions are considered crucial to its therapeutic effects in inflammatory airway diseases. researchgate.net
In preclinical studies, theophylline has been shown to inhibit the synthesis and release of various cytokines. researchgate.net For instance, in bronchial biopsies from asthmatic subjects, treatment with theophylline resulted in a significant decrease in the expression of Interleukin-4 (IL-4) and a trend towards a reduction in Interleukin-5 (IL-5). nih.gov These cytokines are pivotal in the pathophysiology of allergic inflammation. The study also noted a decrease in CD8+ cells in the epithelium of theophylline-treated subjects. nih.gov
Theophylline's anti-inflammatory effects also involve the suppression of inflammatory gene expression. researchgate.net This is achieved, in part, through the activation of histone deacetylase-2 (HDAC2), which leads to the suppression of inflammatory proteins like granulocyte-macrophage colony stimulating factor (GM-CSF) and CXCL8. researchgate.net
In alveolar macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD), theophylline was found to suppress the release of inflammatory mediators such as IL-8 and TNF-α, particularly in the presence of dexamethasone (B1670325). nih.gov
Table 2: Theophylline's Influence on Inflammatory Cells and Mediators
| Cell/Mediator | Effect of Theophylline | Preclinical Model/Context |
|---|---|---|
| Interleukin-4 (IL-4) | Decreased expression | Bronchial biopsies from asthmatic subjects. nih.gov |
| Interleukin-5 (IL-5) | Trend towards reduction | Bronchial biopsies from asthmatic subjects. nih.gov |
| CD8+ Cells | Decreased numbers in epithelium | Bronchial biopsies from asthmatic subjects. nih.gov |
| Granulocyte-Macrophage Colony Stimulating Factor (GM-CSF), CXCL8 | Suppressed expression | Linked to HDAC2 activation. researchgate.net |
| Mast Cell Mediators | Inhibition of release | In vitro studies. ersnet.org |
| Granulocytes | Acceleration of apoptosis | In vitro experiments. researchgate.net |
| IL-8, TNF-α | Enhanced suppression by dexamethasone | Alveolar macrophages from COPD patients. nih.gov |
A significant aspect of theophylline's molecular mechanism, particularly its anti-inflammatory effects, involves the activation of histone deacetylases (HDACs). researchgate.netnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. frontiersin.org This action is crucial for switching off inflammatory genes that are activated in diseases like asthma and COPD. researchgate.netnih.gov
Preclinical and clinical studies have demonstrated that theophylline can increase the activity of HDAC, specifically HDAC2. researchgate.netnih.govnih.gov This effect is particularly relevant in conditions like COPD, where HDAC activity is often reduced due to factors like oxidative stress from cigarette smoking. nih.gov In alveolar macrophages from COPD patients, which exhibit reduced HDAC activity and a poor response to corticosteroids, theophylline was shown to induce a significant increase in HDAC activity. nih.gov
The mechanism of HDAC activation by theophylline is distinct from its effects on phosphodiesterases and adenosine receptors. nih.gov Research suggests that theophylline increases HDAC activity via the inhibition of phosphoinositide-3-kinase-delta (PI3K-δ). researchgate.net PI3K-δ is activated by oxidative stress and normally phosphorylates and inactivates HDAC2. researchgate.net By inhibiting PI3K-δ, theophylline prevents this inactivation, thereby restoring HDAC2 function. researchgate.net
This activation of HDAC makes more of the enzyme available for recruitment by corticosteroids, which also rely on HDACs to suppress inflammatory gene transcription. nih.gov This provides a molecular basis for the synergistic anti-inflammatory effects observed when theophylline is used as an add-on therapy with corticosteroids. nih.gov The enhancement of dexamethasone's ability to suppress IL-8 release by theophylline in COPD macrophages was blocked by an HDAC inhibitor, further confirming the central role of this pathway. nih.gov
In short-term cultures of rat thymic lymphocytes (thymocytes), theophylline has been shown to modulate the incorporation of deoxynucleosides into DNA. Specifically, theophylline caused an early and sustained inhibition of the incorporation of [3H]-deoxycytidine into DNA. nih.gov Over a 4-hour incubation period, this inhibitory effect remained at approximately 40%. nih.gov
In contrast, the effect on [3H]-thymidine incorporation was different. Theophylline did not show an immediate influence on [3H]-thymidine uptake, but over the 4-hour period, its suppressive effect increased to 20%. nih.gov
Table 3: Theophylline's Effect on Deoxynucleoside Incorporation in Rat Thymocytes
| Deoxynucleoside | Incubation Period | Inhibition of Incorporation into DNA |
|---|---|---|
| [3H]-deoxycytidine | Early & 4-hour | ~40%. nih.gov |
| [3H]-thymidine | 4-hour | ~20% (no early inhibition). nih.gov |
Investigations into Histone Deacetylase Activation Pathways
Preclinical Pharmacokinetic and Metabolic Research
The preclinical pharmacokinetics of theophylline have been investigated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Radiolabeling with isotopes like ³H is a critical technique in these studies, allowing for precise tracking and quantification of the drug and its metabolites. nuvisan.com
In adults, approximately 90% of a theophylline dose is metabolized in the liver. pharmgkb.org The primary metabolic pathway is 8-hydroxylation to form 1,3-dimethyluric acid, accounting for a significant portion of the parent drug's transformation. pharmgkb.org Other routes include N-demethylation to produce 1-methylxanthine (B19228) and 3-methylxanthine (B41622). pharmgkb.org A minor pathway involves the N-methylation of theophylline to form caffeine. pharmgkb.org The cytochrome P450 (CYP) enzyme system, particularly CYP1A2 and to a lesser extent CYP2E1, plays a major role in these metabolic conversions. pharmgkb.org
A study comparing the pharmacokinetics of theophylline in newborn and adult rabbits, using both in vivo and isolated perfused liver models, revealed significant age-related differences. nih.gov The half-life of theophylline was considerably longer in newborns (average 27-35 hours) compared to adults (average 5.2-5.4 hours). nih.gov This is consistent with the lower metabolic capacity of the neonatal liver, which was supported by lower levels of cytochrome P-450. nih.gov In the perfusate from the newborn rabbit liver, only unchanged theophylline was detected, whereas the adult liver perfusate showed a metabolic pattern similar to what is seen in vivo. nih.gov
This type of preclinical research is essential for understanding how factors like age can influence drug disposition and for predicting pharmacokinetic profiles in different populations. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Theophylline, [8-3H] |
| Cyclic Adenosine Monophosphate (cAMP) |
| Cyclic Guanosine Monophosphate (cGMP) |
| Caffeine |
| Dexamethasone |
| Interleukin-4 (IL-4) |
| Interleukin-5 (IL-5) |
| Interleukin-8 (IL-8) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Granulocyte-Macrophage Colony Stimulating Factor (GM-CSF) |
| CXCL8 |
| [3H]-deoxycytidine |
| [3H]-thymidine |
| 1,3-dimethyluric acid |
| 1-methylxanthine |
Absorption, Distribution, and Elimination in Animal Models
Radiolabeling has enabled precise tracking of theophylline's journey through the body in preclinical animal models. Studies using radio-labeled theophylline have demonstrated rapid and complete absorption from the digestive tract in rats. oecd.org Once absorbed, the compound distributes to all organs except for adipose tissue, with no specific tissue accumulation observed 24 hours after oral administration. oecd.org In pregnant rats, theophylline crosses the placenta but results in low concentrations in the fetal brain. iarc.fr Similarly, transplacental transfer is rapid in rabbits, occurring in less than one hour. iarc.fr
The elimination half-life of theophylline shows variability among species, ranging from 1.2 to 4 hours in rats to 6 to 11.5 hours in dogs. oecd.org The liver is the primary site of metabolism, with metabolites excreted into the bile and ultimately eliminated through the urine. oecd.org In rabbits, detailed pharmacokinetic models have been developed following intravenous injection, tracking the compound in both blood and urine. nih.gov The primary route of elimination is renal, with approximately 10% of the dose excreted as unchanged theophylline in adult animals, a figure that can be significantly higher in neonates. pharmacompass.comdrugs.com
Table 1: Pharmacokinetic Properties of Theophylline in Animal Models
| Parameter | Rat | Dog | Rabbit |
|---|---|---|---|
| Absorption | Rapid and complete | - | - |
| Distribution | All organs except adipose tissue; crosses placenta | - | Crosses placenta |
| Plasma Half-Life | 1.2 - 4 hours | 6 - 11.5 hours | ~5.8 hours |
| Primary Metabolism | Hepatic | Hepatic | Hepatic |
| Primary Excretion | Urine | Urine | Urine |
Data sourced from oecd.orgiarc.frresearchgate.net.
In Vitro Drug-Metabolizing Enzyme Studies (e.g., Cytochrome P450 Enzymes, Xanthine (B1682287) Oxidase)
In vitro studies using human liver microsomes and cDNA-expressed enzymes have been crucial for identifying the specific pathways involved in theophylline metabolism. The use of a radiometric high-performance liquid chromatographic (HPLC) method has allowed for the precise measurement of metabolite formation. nih.gov These studies confirm that theophylline is metabolized by microsomal enzymes requiring NADPH. nih.gov
The primary metabolic routes are N-demethylation and 8-hydroxylation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system. pharmgkb.org Specifically, CYP1A2 has been identified as the major high-affinity enzyme responsible for the metabolism of theophylline to its main metabolites: 1,3-dimethyluric acid (via 8-hydroxylation), 1-methylxanthine, and 3-methylxanthine (via N-demethylation). pharmgkb.orgnih.govkoreamed.org At higher, non-pharmacological concentrations, CYP2E1 also contributes significantly to 8-hydroxylation as a low-affinity, high-capacity isoform. pharmgkb.orgnih.gov Other enzymes like CYP2D6 play only a minor role, and CYP3A4 appears to be inactive in theophylline metabolism. pharmgkb.org
Following the initial metabolism by CYP enzymes, xanthine oxidase (XO) plays a secondary role. koreamed.org This enzyme is responsible for the further oxidation of the metabolite 1-methylxanthine into 1-methyluric acid. koreamed.orgdrugbank.com Studies have also shown that theophylline itself can act as an inhibitor of xanthine oxidase. cnjournals.com
Table 2: Role of Human Cytochrome P450 Isoforms in Theophylline Metabolism
| Enzyme | Primary Pathway | Affinity (Km) | Notes |
|---|---|---|---|
| CYP1A2 | 8-hydroxylation, N-demethylation | High (0.2 - 1.0 mM) | Considered the most important enzyme for theophylline metabolism at therapeutic concentrations. pharmgkb.orgnih.gov |
| CYP2E1 | 8-hydroxylation | Low (~15 mM) | Acts as a low-affinity, high-capacity enzyme, contributing at high substrate concentrations. pharmgkb.orgnih.gov |
| CYP1A1 | Demethylation, Hydroxylation | High (similar to CYP1A2) | May be important when induced. pharmgkb.org |
| CYP2D6 | Metabolism | Low (~14.4 mM) | Plays a minor role. pharmgkb.orgnih.gov |
| CYP3A4 | Metabolism | - | Not active in theophylline metabolism. pharmgkb.orgnih.gov |
Data sourced from pharmgkb.orgnih.gov.
Influence on Lipid Metabolism and Cellular Differentiation in Preclinical Models
Preclinical research indicates that theophylline influences lipid metabolism and the differentiation of adipocytes (fat cells). In studies using the 3T3-L1 preadipocyte cell line, theophylline extracted from Fu Brick tea was found to inhibit the differentiation of these precursor cells into mature adipocytes and reduce the generation of lipid droplets. nih.gov This effect was associated with a decrease in the intracellular content of triglycerides and total cholesterol. nih.gov
The mechanism appears to be multifaceted. Theophylline has been shown to be a pancreatic lipase (B570770) inhibitor, which would reduce the breakdown and subsequent absorption of dietary fats. nih.gov Furthermore, as an adenosine antagonist, theophylline can enhance lipolysis (the breakdown of stored fat). d-nb.info Adipocytes have A1 adenosine receptors, and their activation normally inhibits lipolysis; by blocking these receptors, theophylline counters this effect. d-nb.infophysiology.org In animal models of obesity, treatment with theophylline led to reduced fat accumulation and an improvement in fatty liver disease. nih.gov The compound was also found to reduce the expression of inflammatory factors during adipocyte differentiation. nih.gov Relatedly, other xanthine derivatives like isobutylmethylxanthine have been shown to promote the differentiation of isolated rat fat pad cells into adipocytes in vitro. researchgate.net
Table 4: Effects of Theophylline on 3T3-L1 Adipocytes
| Parameter | Effect | Mechanism |
|---|---|---|
| Cell Differentiation | Inhibition | Affects differentiation of preadipocytes. nih.gov |
| Lipid Accumulation | Reduction | Decreased generation of lipid droplets. nih.gov |
| Triglyceride (TG) Content | Reduction | Lowered intracellular TG levels. nih.gov |
| Total Cholesterol (TC) Content | Reduction | Lowered intracellular TC levels. nih.gov |
| Inflammatory Factors | Reduction | Decreased mRNA expression of inflammatory factors. nih.gov |
| Lipolysis | Enhancement | Acts as an adenosine receptor antagonist. d-nb.info |
Limitations and Future Directions in Theophylline, 8 3h Research
Methodological Challenges in Radiolabeling and Assays for Theophylline (B1681296), [8-3H]
The synthesis and purification of Theophylline, [8-3H] present the initial set of challenges. The introduction of a tritium (B154650) (³H) label at the 8-position of the theophylline molecule is a critical step that requires specialized expertise and facilities. The stability of the radiolabel is a significant concern, as loss of the tritium atom can lead to inaccurate quantification and misleading results. researchgate.net The specific activity of the final product, which is the amount of radioactivity per unit of mass, must be high enough to detect the low concentrations of receptors typically found in biological tissues.
Once synthesized, the use of Theophylline, [8-3H] in binding assays also presents several methodological difficulties. These assays are designed to measure the interaction of the radioligand with its target receptor. A common technique involves incubating the radiolabeled compound with a biological sample (e.g., cell membranes) and then separating the bound from the unbound radioligand, often by filtration. ahajournals.orgnih.gov However, the low levels of specific binding, often only a small fraction of the total radioactivity, can make accurate measurement difficult. ahajournals.org Furthermore, the kinetics of binding and dissociation must be carefully characterized to ensure that the assay is performed under equilibrium conditions. pnas.org
Addressing Non-Specific Binding Considerations in Theophylline, [8-3H] Applications
A major challenge in radioligand binding assays is non-specific binding, where the radiolabeled compound binds to components other than the target receptor. ahajournals.org This can include binding to the filter paper, the walls of the reaction tube, or other proteins in the sample. ahajournals.orgresearchgate.net High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and making it difficult to obtain reliable data. nih.govnih.gov
Several strategies have been developed to minimize non-specific binding. One common approach is to include a high concentration of an unlabeled competitor compound in a parallel set of experiments. ahajournals.org This unlabeled compound will displace the radioligand from the specific binding sites, allowing for the determination of non-specific binding. Another approach is to modify the assay conditions, such as the buffer composition or temperature, to reduce non-specific interactions. ahajournals.orgnih.gov For instance, the addition of bovine serum albumin (BSA) or using polyethyleneimine-treated filters can help to reduce binding to surfaces. nih.govnih.gov In some cases, pre-treating filter membranes with agents like Tween 80 or benzalkonium chloride has been shown to decrease non-specific binding without significantly affecting membrane integrity. researchgate.net
Table 1: Strategies to Mitigate Non-Specific Binding in Theophylline, [8-3H] Assays
| Strategy | Description | Reference |
|---|---|---|
| Use of Unlabeled Competitors | Addition of a high concentration of an unlabeled ligand to displace the radioligand from specific binding sites, allowing for the quantification of non-specific binding. | ahajournals.org |
| Modification of Assay Conditions | Altering buffer composition, temperature, or incubation time to minimize non-specific interactions. | ahajournals.orgnih.gov |
| Surface Treatment | Pre-treating filters or tubes with agents like polyethyleneimine or bovine serum albumin (BSA) to block non-specific binding sites. | nih.govnih.gov |
| Detergent Addition | Including low concentrations of detergents like Tween 80 in the wash buffer to reduce non-specific adherence. | researchgate.net |
Potential for Novel Research Applications of Theophylline, [8-3H]
Despite the challenges, Theophylline, [8-3H] continues to hold potential for novel research applications. Its primary use has been in the characterization of adenosine (B11128) receptors, but its utility could be extended to other areas. For example, it could be used to study the transport and metabolism of theophylline and other methylxanthines in different cell types and tissues. mdpi.com This could provide valuable insights into the pharmacokinetics of these compounds.
Furthermore, Theophylline, [8-3H] could be employed in autoradiography studies to visualize the distribution of adenosine receptors in different brain regions or other tissues. This could help to elucidate the role of these receptors in various physiological and pathological processes. There is also potential to use this radioligand in the screening of new drug candidates that target adenosine receptors. researchgate.netinteresjournals.org By competing with Theophylline, [8-3H] for binding, researchers can identify and characterize novel compounds with potential therapeutic applications. researchgate.netinteresjournals.org Recent research has also explored the anti-inflammatory and immunomodulatory effects of theophylline, opening up new avenues for investigation where Theophylline, [8-3H] could be a useful tool. oatext.compnas.orgnih.gov
Integration with Advanced Non-Radioactive Techniques in Theophylline Research
While radioligand binding assays with Theophylline, [8-3H] provide valuable information, they are increasingly being complemented and, in some cases, replaced by advanced non-radioactive techniques. These methods offer several advantages, including the avoidance of radioactive materials and often higher throughput.
One such technique is fluorescence-based assays, which use fluorescently labeled ligands or antibodies to detect receptor binding. Another powerful approach is surface plasmon resonance (SPR), which can measure the real-time interaction between a ligand and its receptor without the need for any labels.
Nuclear Magnetic Resonance (NMR) spectroscopy is another non-radioactive method that can be used to study the interaction of theophylline with its target. researchgate.net ¹H NMR can be used for the simultaneous identification and quantification of theophylline and related compounds like caffeine (B1668208) in various samples. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, are also becoming increasingly important in drug discovery and can be used to predict the binding of theophylline and its derivatives to their target receptors. mdpi.comnih.gov
The integration of data from Theophylline, [8-3H] studies with these non-radioactive techniques can provide a more comprehensive understanding of theophylline's mechanism of action. For example, radioligand binding data can be used to validate the results of computational models, while fluorescence-based assays can be used to screen large libraries of compounds for their ability to displace Theophylline, [8-3H]. This integrated approach will be crucial for advancing our understanding of theophylline's pharmacology and for the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers design a pharmacokinetic study using Theophylline, [8-3H] to track metabolic stability in vitro?
- Methodological Answer : Utilize radiolabeled theophylline in hepatocyte or microsomal incubations. Quantify tritium retention via liquid scintillation counting (LSC) after HPLC separation. Normalize data against control samples to account for non-enzymatic degradation. Include validation steps, such as spiking with unlabeled theophylline to confirm chromatographic resolution .
- Key Considerations : Ensure isotopic purity (≥97%) to avoid interference in metabolic profiling. Use quenching agents (e.g., acetonitrile) to halt enzymatic activity at precise timepoints .
Q. What protocols ensure accurate quantification of Theophylline, [8-3H] in plasma samples during bioavailability studies?
- Methodological Answer : Implement a dual-isotope dilution assay with LC-MS/MS for specificity. Calibrate using matrix-matched standards to address ion suppression. Cross-validate with LSC to confirm tritium recovery rates. Report limits of detection (LOD) and quantification (LOQ) for reproducibility .
- Data Contradiction Mitigation : Discrepancies between LC-MS/MS and LSC results may arise from quenching effects or tritium exchange; repeat analyses under controlled pH and temperature .
Q. How should researchers synthesize derivatives of Theophylline, [8-3H] while preserving isotopic integrity?
- Methodological Answer : Use mild alkylation conditions (e.g., dimethyl sulfate in alkaline medium) to minimize tritium loss. Monitor reaction progress via TLC with autoradiography. Purify via column chromatography using deuterated solvents to avoid isotopic dilution .
- Validation : Confirm structural integrity via H-NMR (absence of tritium-induced peak splitting) and mass spectrometry .
Advanced Research Questions
Q. How can conflicting data on Theophylline, [8-3H]’s protein-binding affinity be resolved across studies?
- Methodological Answer : Standardize equilibrium dialysis conditions (pH 7.4, 37°C) and pre-saturate membranes with unlabeled theophylline to prevent nonspecific adsorption. Compare results across orthogonal methods (e.g., ultrafiltration vs. surface plasmon resonance). Perform statistical meta-analysis to identify covariates (e.g., albumin concentration variations) .
- Theoretical Framework : Apply the Scatchard plot analysis to distinguish specific vs. nonspecific binding, referencing competitive displacement with caffeine as a control .
Q. What experimental strategies optimize the use of Theophylline, [8-3H] in receptor-targeted PET imaging?
- Methodological Answer : Radiolabel theophylline via H-for-H exchange at the 8-position under catalytic conditions. Validate in vivo stability in murine models using dynamic PET-MRI co-registration. Correlate tracer uptake with adenosine A receptor density via autoradiography .
- Data Interpretation : Address background noise by subtracting nonspecific binding using A knockout models or receptor antagonists (e.g., ZM241385) .
Q. How can researchers reconcile discrepancies in Theophylline, [8-3H]’s metabolic half-life across species?
- Methodological Answer : Conduct interspecies cytochrome P450 (CYP1A2) activity assays using liver microsomes. Normalize metabolic rates to enzyme-specific activity (nmol/min/mg protein). Apply allometric scaling to extrapolate in vivo clearance .
- Advanced Modeling : Use physiologically based pharmacokinetic (PBPK) simulations to account for species-specific differences in hepatic blood flow and enzyme expression .
Methodological Best Practices
- Literature Review : Systematically query databases (e.g., PubMed, SciFinder) using Boolean operators (theophylline AND tritium AND metabolism NOT industrial) to avoid non-academic sources .
- Ethical Compliance : For human-derived samples, ensure IRB approval and document tritium exposure limits (<1 μCi/kg body weight) per radiological safety guidelines .
- Data Reproducibility : Archive raw scintillation counts and chromatograms in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
